2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid
CAS No.: 1404686-45-8
Cat. No.: VC4261946
Molecular Formula: C13H15NO4
Molecular Weight: 249.266
* For research use only. Not for human or veterinary use.
![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid - 1404686-45-8](/images/structure/VC4261946.png)
Specification
CAS No. | 1404686-45-8 |
---|---|
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.266 |
IUPAC Name | 2-[acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid |
Standard InChI | InChI=1S/C13H15NO4/c1-8(15)14(10-4-5-10)12(13(17)18)9-2-6-11(16)7-3-9/h2-3,6-7,10,12,16H,4-5H2,1H3,(H,17,18) |
Standard InChI Key | NLNJUNURWQEFAQ-UHFFFAOYSA-N |
SMILES | CC(=O)N(C1CC1)C(C2=CC=C(C=C2)O)C(=O)O |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s backbone consists of an acetic acid group (CH2COOH) bonded to two distinct substituents:
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A 4-hydroxyphenyl group at the α-carbon, introducing aromaticity and phenolic functionality.
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An acetyl(cyclopropyl)amino group at the same α-carbon, contributing steric bulk and potential hydrogen-bonding capacity.
This arrangement creates a chiral center at the α-carbon, necessitating stereoselective synthesis for enantiomerically pure forms . The cyclopropane ring introduces unique conformational constraints, which may influence binding affinity in biological systems .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C13H15NO5 |
Molecular Weight | 265.26 g/mol |
IUPAC Name | 2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid |
CAS Registry Number | Not publicly assigned |
Chiral Centers | 1 (α-carbon) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of 2-amino-2-(4-hydroxyphenyl)acetic acid (4-hydroxyphenylglycine), a well-documented intermediate in pharmaceutical synthesis . Critical steps include:
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Cyclopropane Introduction: Cyclopropylation of the amino group via nucleophilic substitution or transition-metal-catalyzed coupling .
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Acetylation: Protection of the secondary amine using acetic anhydride or acetyl chloride under basic conditions .
A patent (WO2003042166A2) describes analogous methods for introducing cyclopropane rings into α-amino acid derivatives, highlighting the use of melt-phase reactions without solvents to enhance yield .
Stereochemical Considerations
Enantioselective synthesis remains challenging due to the proximity of the chiral center to bulky substituents. Asymmetric hydrogenation or enzymatic resolution may be required to isolate the desired (R)- or (S)-enantiomers .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous Solubility: Limited due to the hydrophobic cyclopropane and aromatic groups. Predicted solubility: <1 mg/mL in water at 25°C.
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pH Sensitivity: The phenolic -OH (pKa ≈ 10) and carboxylic acid (pKa ≈ 4.5) groups confer pH-dependent ionization, affecting bioavailability .
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include:
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NMR: ¹H-NMR signals at δ 6.7–7.2 ppm (aromatic protons) and δ 1.2–1.8 ppm (cyclopropane protons) confirm structural motifs .
Industrial and Research Applications
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Pharmaceutical Intermediate: Potential precursor to kinase inhibitors or protease activators.
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Material Science: Functionalization of polymers via carboxylic acid coupling.
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